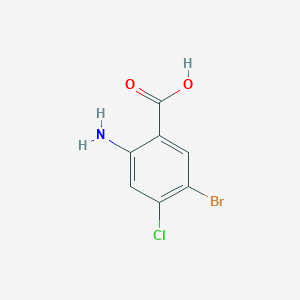

2-Amino-5-bromo-4-chlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDNMLBIHIWVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599080 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50419-88-0 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-bromo-4-chlorobenzoic acid (CAS No. 50419-88-0): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Anthranilic Acids

2-Amino-5-bromo-4-chlorobenzoic acid, a halogenated derivative of anthranilic acid, represents a highly functionalized and strategic building block in the lexicon of medicinal chemistry. Its carefully orchestrated arrangement of an amino group, a carboxylic acid, and two distinct halogens on the aromatic scaffold provides a versatile platform for the synthesis of complex molecular architectures. The interplay of these functional groups governs the molecule's reactivity and allows for selective chemical transformations, making it a valuable precursor in the development of novel therapeutic agents. This guide offers a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the synthesis of quinazolinone-based pharmaceuticals.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a research and development setting.

| Property | Value | Source |

| CAS Number | 50419-88-0 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Safety Information:

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis and Spectroscopic Characterization

General Synthetic Workflow (Hypothetical):

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-chlorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-5-bromo-4-chlorobenzoic acid (CAS No. 50419-88-0). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's chemical identity, solubility, acid-base characteristics, and spectroscopic profile. Each section integrates theoretical principles with field-proven experimental protocols, offering both foundational data and the practical methodologies required to validate these properties. The guide emphasizes the causality behind experimental choices, ensuring a deep, applicable understanding of the compound's behavior. All data and protocols are substantiated with citations from authoritative sources to ensure scientific integrity.

Introduction

This compound is a halogenated anthranilic acid derivative. Its multifunctional structure, featuring amino, carboxylic acid, bromo, and chloro substituents, makes it a highly versatile building block in organic synthesis.[1] The strategic placement of these groups provides multiple reactive sites, enabling its use as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, ensuring purity, and predicting its behavior in biological systems. This guide serves as a centralized resource for these critical data points and the methodologies used to determine them.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and fundamental physical properties of this compound are summarized below.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 50419-88-0

-

Molecular Formula: C₇H₅BrClNO₂[2]

-

Molecular Weight: 250.48 g/mol

The molecule's structure is a benzoic acid core with substituents at positions 2 (amino), 4 (chloro), and 5 (bromo). This arrangement dictates its reactivity and physical characteristics.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Amino-5-bromo-4-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently demonstrated the pivotal role of well-characterized chemical building blocks in the successful execution of complex synthetic campaigns, particularly within the pharmaceutical and materials science sectors. 2-Amino-5-bromo-4-chlorobenzoic acid is a prime example of such a crucial intermediate. Its densely functionalized aromatic core offers a versatile platform for molecular elaboration, yet a comprehensive understanding of its synthesis, structural nuances, and reactivity is paramount for its effective utilization. This guide is born out of the necessity for a consolidated, in-depth technical resource that moves beyond rudimentary supplier specifications. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to confidently incorporate this valuable molecule into their research and development endeavors. By elucidating the causality behind experimental methodologies and providing a robust spectroscopic and physicochemical characterization, this document aims to empower scientists to unlock the full synthetic potential of this compound.

Introduction to this compound: A Multifunctional Synthetic Building Block

This compound, registered under CAS number 50419-88-0, is a halogenated anthranilic acid derivative. Its molecular structure is distinguished by the presence of four different substituents on the benzene ring: an amino group (-NH₂), a carboxylic acid group (-COOH), a bromine atom (-Br), and a chlorine atom (-Cl). This unique arrangement of functional groups imparts a high degree of versatility, making it a valuable intermediate in organic synthesis.[1]

The strategic placement of these groups allows for a wide range of chemical transformations. The amino and carboxylic acid moieties serve as handles for the construction of amide and ester linkages, fundamental connections in many biologically active molecules. Furthermore, the presence of two distinct halogen atoms, bromine and chlorine, opens up avenues for selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular complexity.[2][3] This multifunctionality makes this compound a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic intermediate is critical for its effective use in multi-step syntheses, enabling accurate reaction monitoring and quality control.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for selecting appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 50419-88-0 | [5] |

| Molecular Formula | C₇H₅BrClNO₂ | [5] |

| Molecular Weight | 250.48 g/mol | [5] |

| Appearance | Pale yellow to light beige solid | [5] |

| Melting Point | 219-222 °C | [5] |

| Solubility | Soluble in DMSO and methanol | [5] |

| Boiling Point (Predicted) | 385.7 ± 42.0 °C |

Spectroscopic Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the surrounding substituents. The amino (-NH₂) and carboxylic acid (-COOH) protons will likely appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. It is expected to show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbonyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Amino (-NH₂) |

| 3300-2500 | O-H stretch (broad) | Carboxylic acid (-COOH) |

| 1710-1680 | C=O stretch | Carboxylic acid (-COOH) |

| 1620-1580 | N-H bend | Amino (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 850-550 | C-Cl stretch | Chloro (-Cl) |

| 690-515 | C-Br stretch | Bromo (-Br) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens.

Expected Fragmentation Pattern: The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely involve initial loss of small, stable molecules or radicals. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH). The presence of the halogen atoms will influence the fragmentation pattern, and the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Synthesis and Purification

Retrosynthetic Analysis and Plausible Synthetic Pathway

A logical retrosynthetic approach would involve the sequential halogenation of a suitable aminobenzoic acid derivative. The directing effects of the amino and carboxylic acid groups, as well as the existing halogen, would need to be carefully considered to achieve the desired substitution pattern.

Caption: A plausible retrosynthetic pathway for this compound.

General Experimental Protocol for Halogenation of Anthranilic Acids (Illustrative)

The following is a generalized protocol for the halogenation of an anthranilic acid derivative, which could be adapted for the synthesis of the title compound. This protocol is for illustrative purposes and would require optimization for the specific substrate and desired product.

Step 1: Bromination of 2-Aminobenzoic Acid to 2-Amino-5-bromobenzoic Acid

-

Reaction Setup: In a fume hood, dissolve 2-aminobenzoic acid in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. The product may precipitate from the solution.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-bromobenzoic acid.[6]

Step 2: Chlorination of 2-Amino-5-bromobenzoic Acid to this compound

-

Reaction Setup: Dissolve 2-amino-5-bromobenzoic acid in a suitable solvent that is inert to the chlorinating agent.

-

Chlorination: Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution. The reaction may require heating or the use of a catalyst.

-

Reaction Monitoring: Monitor the formation of the desired product and the consumption of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is worked up to remove the solvent and any byproducts. This may involve extraction and washing steps.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is often used for bromination as it is a polar solvent that can dissolve both the substrate and bromine, and it is relatively unreactive under the reaction conditions.

-

Temperature Control: Halogenation reactions of activated aromatic rings can be highly exothermic and may lead to multiple substitutions. Cooling the reaction mixture helps to control the reaction rate and improve selectivity.

-

Purification: Recrystallization is a common and effective method for purifying solid organic compounds, as it relies on differences in solubility between the desired product and impurities at different temperatures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

-

Precautionary Statements: It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of complex organic molecules with potential applications in pharmaceuticals and materials science.

Pharmaceutical Applications

Halogenated anthranilic acids are known precursors for a range of biologically active compounds. The presence of the amino and carboxylic acid groups allows for the construction of heterocyclic scaffolds, such as quinazolinones, which are prevalent in many pharmaceutical agents. The bromine and chlorine atoms provide sites for further functionalization through cross-coupling reactions, enabling the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[2]

While specific examples of marketed drugs derived directly from this compound are not readily found in the literature, its structural motifs are present in many classes of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs.

Materials Science Applications

The rigid aromatic core and the presence of reactive functional groups make this compound a candidate for the synthesis of novel organic materials. The amino and carboxylic acid groups can be used to form polymers with interesting electronic or optical properties. The halogen atoms can also be utilized in polymerization reactions or as sites for tuning the properties of the resulting materials.

Conclusion

This compound is a highly functionalized and versatile synthetic intermediate with significant potential in both pharmaceutical and materials science research. Its unique combination of reactive sites allows for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. While detailed experimental data in the public domain is limited, the information provided herein, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and scientists. Further investigation into the specific applications and reaction optimization of this compound will undoubtedly continue to expand its utility as a key building block in modern organic synthesis.

References

2-Amino-5-bromo-4-chlorobenzoic acid solubility data

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-4-chlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Imperative of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property that dictates the ultimate success of an active pharmaceutical ingredient (API). It is the phenomenon of a solute dissolving in a solvent to form a homogeneous system, and for a drug to be effective, it must first dissolve in biological fluids to be absorbed into the systemic circulation.[1][2] Poor aqueous solubility is a major hurdle in modern drug development, with estimates suggesting that over 40% of new chemical entities (NCEs) are practically insoluble in water.[1][3] This challenge can lead to low and variable bioavailability, hindering a compound's progression from discovery to a viable therapeutic.[4][5]

This guide provides a comprehensive technical overview of the solubility of this compound, a substituted benzoic acid derivative of interest in organic synthesis and potential pharmaceutical applications. We will explore its fundamental physicochemical properties, present available solubility data, and detail a robust experimental protocol for its precise determination. The methodologies and principles discussed herein are grounded in established regulatory guidelines and best practices, providing researchers, scientists, and drug development professionals with a self-validating framework for assessing this crucial parameter.

Physicochemical Profile of this compound

Understanding the inherent properties of an API is the first step in predicting and analyzing its solubility behavior. The structure of this compound, with its amino and carboxylic acid functional groups alongside halogen substituents, suggests a complex interplay of factors governing its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO₂ | [6] |

| Molecular Weight | 250.48 g/mol | [7] |

| CAS Number | Not explicitly available for this specific isomer; isomers exist. | |

| Physical Appearance | Typically a solid, likely a tan or beige powder. | [7][8] |

| Melting Point | 219-222 °C (for the 2-amino-4-bromo-5-chloro isomer) | [8] |

| LogP (Predicted) | 3.71 (for the 2-amino-4-bromo-5-chloro isomer) | [9] |

Note: Data for the specific this compound isomer is limited in public databases. Some data presented here is for the closely related isomer, 2-Amino-4-bromo-5-chlorobenzoic acid, and should be used as an estimation. The high predicted LogP value suggests a lipophilic nature, which often correlates with low aqueous solubility.[9]

Qualitative Solubility Data

Publicly available quantitative solubility data for this compound is scarce. However, qualitative descriptions indicate its solubility in certain organic solvents. This information is crucial for selecting solvents for chemical synthesis, purification, and analytical method development.

| Solvent | Solubility | Source |

| Methanol | Soluble | [7][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [8][] |

The solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol is expected for a molecule with both hydrogen bond donor (amino, carboxyl) and acceptor (carboxyl, halogen) sites.[8] However, for pharmaceutical applications, solubility in aqueous media across a physiological pH range is the most critical parameter.

Core Factors Influencing API Solubility

The solubility of an API is not a fixed value but is influenced by a combination of intrinsic and extrinsic factors. A logical relationship exists between these factors, culminating in the final observed solubility.

Caption: Interplay of intrinsic and extrinsic factors governing API solubility.

For this compound, the key drivers are:

-

pH and pKa: As an amphoteric molecule with a basic amino group and an acidic carboxylic acid group, its net charge and therefore its solubility will be highly dependent on the pH of the aqueous medium.[4] It will exhibit its lowest solubility at its isoelectric point and higher solubility at pH values where either the acid or the amino group is fully ionized.

-

Lipophilicity (LogP): The presence of two halogen atoms (bromo and chloro) on the benzene ring increases the molecule's lipophilicity. This generally leads to lower solubility in aqueous media but can be favorable for permeation across biological membranes.

-

Crystal Form (Polymorphism): The solid-state form of the API significantly impacts solubility. Amorphous forms are generally more soluble than their crystalline counterparts because less energy is required to break the solid-state lattice.[4] Different crystalline polymorphs of the same compound can also exhibit varying solubilities.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable and regulatory-acceptable solubility data, a standardized protocol is essential. The shake-flask method is a widely accepted "gold standard" for determining equilibrium solubility and is recommended by major regulatory bodies, including the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[11][12][13]

Causality Behind Experimental Design

The objective is to determine the saturation concentration of the API in a given solvent at equilibrium. The choice of conditions is critical for relevance to drug development:

-

Temperature (37 ± 1 °C): This temperature is chosen to mimic physiological conditions in the human body.[13][14]

-

pH Range (1.2, 4.5, 6.8): These pH values represent the conditions in the stomach (pH 1.2) and different regions of the small intestine, providing a solubility profile across the gastrointestinal tract.[11][12] It is also critical to test at the pH of the molecule's lowest solubility if it falls within this range.[13]

-

Equilibration Time: Sufficient time must be allowed for the system to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is a self-validating step; samples are taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

-

Excess Solid: An excess of the API is added to the solvent to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.[11]

Caption: Experimental workflow for the Shake-Flask solubility determination.

Step-by-Step Methodology

1. Materials and Reagents:

-

This compound (characterized, high purity)

-

Pharmacopoeial buffer solutions:

-

Validated analytical standards and solvents for the chosen analytical method (e.g., HPLC-grade acetonitrile, water, reference standard).

2. Equipment:

-

Thermostatically controlled orbital shaker or water bath capable of maintaining 37 ± 1 °C.

-

Glass vials with screw caps.

-

Calibrated pH meter.

-

Microcentrifuge or syringe filters (e.g., 0.22 µm PVDF) to separate undissolved solid.

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer).

3. Procedure:

-

Preparation: Prepare the required buffer solutions and verify their pH at 37 °C.

-

Addition of API: Add an amount of this compound to a series of vials (in triplicate for each pH condition) sufficient to exceed its expected solubility and leave undissolved solid.[11]

-

Equilibration: Add a precise volume of the appropriate buffer to each vial. Place the sealed vials in the orbital shaker set to 37 ± 1 °C and begin agitation at a speed sufficient to keep the solid suspended.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand briefly for solids to settle. Withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately separate the undissolved solid from the liquid phase. This is a critical step to prevent further dissolution after sampling. Use either centrifugation followed by sampling the supernatant or by passing the sample through a chemically compatible syringe filter.

-

Analysis: Dilute the clear filtrate as necessary and analyze the concentration of the dissolved API using a validated analytical method.

-

Equilibrium Confirmation: Compare the concentration results from the different time points. Equilibrium is confirmed when consecutive measurements are within an acceptable margin of error (e.g., <5-10%).[11]

-

Final pH Measurement: After the final sample is taken, measure the pH of the solution in each vial to ensure it has not shifted significantly during the experiment.[13]

Conclusion

The solubility of this compound is a foundational parameter for its potential development as a pharmaceutical agent. While qualitative data suggests solubility in organic solvents like methanol and DMSO, its behavior in aqueous media across the physiological pH range must be experimentally determined.[7][8][] The inherent physicochemical properties—a lipophilic halogenated aromatic ring combined with ionizable amino and carboxylic acid groups—indicate that its aqueous solubility will be complex and highly pH-dependent.

By employing a robust, self-validating protocol such as the shake-flask method detailed here, researchers can generate the high-quality, reliable data necessary for formulation design, risk assessment, and regulatory submissions. This systematic approach, grounded in established scientific principles and guidelines, is indispensable for navigating the challenges posed by poorly soluble compounds and advancing them through the development pipeline.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ucd.ie [ucd.ie]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. This compound | C7H5BrClNO2 | CID 19612050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. indiamart.com [indiamart.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Amino-4-bromo-5-chlorobenzoic acid | CAS#:150812-32-1 | Chemsrc [chemsrc.com]

- 11. who.int [who.int]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to the Characterization of 2-Amino-5-bromo-4-chlorobenzoic Acid: A Focus on Melting Point Analysis

Introduction: The Critical Role of Physicochemical Characterization

2-Amino-5-bromo-4-chlorobenzoic acid is a halogenated aromatic compound that serves as a versatile building block in the chemical industry. Its structural motifs are of significant interest to researchers and drug development professionals, particularly for the synthesis of novel Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1] In the rigorous landscape of pharmaceutical development and manufacturing, the unambiguous identification and purity assessment of such starting materials and intermediates are not merely procedural formalities; they are foundational to the safety, efficacy, and quality of the final product.

The melting point is one of the most fundamental and powerful thermal analysis techniques used to characterize solid crystalline materials.[2] It serves as a critical quality attribute (CQA) for several key reasons: it provides a quick and economical means to confirm the identity of a compound, and it offers a highly sensitive indication of its purity.[3][4] An impure compound will typically exhibit a melting range that is both depressed and broadened compared to the sharp, well-defined melting point of a pure substance.[3]

This guide provides an in-depth exploration of the principles and methodologies for determining the melting point of this compound. It is designed for researchers, quality control analysts, and development scientists, offering both theoretical grounding and practical, field-proven protocols. We will delve into standard pharmacopeial methods, advanced calorimetric techniques, and the critical interpretation of the data generated.

Physicochemical Properties and Isomeric Specificity

Precise chemical identification is paramount before any physical measurement. Halogenated benzoic acids can exist in numerous isomeric forms, and a small change in substituent position can lead to significant differences in physical properties, including the melting point.

The topic of this guide is This compound (CAS RN: 50419-88-0) . It is crucial to distinguish this from its isomers, such as the more commonly referenced 2-Amino-4-bromo-5-chlorobenzoic acid (CAS RN: 150812-32-1). While both are valuable chemical intermediates, their distinct structures dictate unique physicochemical profiles.

A review of publicly available scientific literature and chemical supplier data did not yield an experimentally determined melting point for this compound at the time of this writing. This data gap underscores the importance of the experimental techniques detailed in this guide. For any new batch or source of this material, an experimental determination of the melting point is an essential first step in its characterization.

For illustrative purposes, the properties of a related isomer are presented below. Note that these values should not be used as a substitute for the experimental analysis of the specific compound of interest.

Table 1: Physicochemical Data for this compound and a Related Isomer

| Property | This compound | 2-Amino-3-bromo-5-chlorobenzoic Acid |

| CAS Number | 50419-88-0[5] | 41198-02-1[] |

| Molecular Formula | C₇H₅BrClNO₂[5] | C₇H₅BrClNO₂[] |

| Molecular Weight | 250.48 g/mol [5] | 250.48 g/mol |

| Melting Point | Not Publicly Reported - Requires Experimental Determination | 234 - 235 °C[] |

The Scientific Principle of Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase.[2] For a pure substance, this transition occurs at a sharp, defined temperature. During this process, the energy added to the system is absorbed as the latent heat of fusion, and the temperature remains constant until all the solid has melted.[2]

However, in practice, most substances melt over a temperature range. This melting range is defined by two points: the temperature at which the first droplet of liquid appears (onset or collapse point) and the temperature at which the last solid particle disappears (clear point).[2][7]

The presence of impurities disrupts the crystal lattice of the solid, which lowers the energy required to break it apart. This results in two observable effects:

-

Melting Point Depression: The melting range of the impure substance is lower than that of the pure compound.[3]

-

Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.[3]

This principle is so reliable that it forms the basis of using melting point determination as a primary indicator of purity in quality control laboratories.[3][8]

Standard Methodologies for Melting Point Determination

Two primary methods are employed in research and quality control settings for melting point determination. The choice of method depends on the required accuracy, the nature of the sample, and the available instrumentation.

Method 1: Capillary Melting Point (As per USP General Chapter <741>)

The capillary method is the most widely established technique, recognized by pharmacopeias worldwide, including the United States Pharmacopeia (USP).[7][9][10] It involves heating a small amount of finely powdered sample in a glass capillary tube at a controlled rate.[4]

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry. If necessary, dry the sample in a vacuum desiccator over a suitable desiccant.[7]

-

Finely pulverize the sample using a mortar and pestle to ensure uniform heat distribution.

-

-

Capillary Tube Loading:

-

Instrument Setup and Measurement:

-

Place the loaded capillary into the heating block of a melting point apparatus.

-

Set a rapid heating ramp to bring the temperature to approximately 10-15°C below the expected melting point.

-

Once this temperature is reached, adjust the heating rate to a slow, controlled ramp, typically 1°C per minute, as specified by pharmacopeial methods.[2][7] A consistent, slow heating rate is critical for accurate results.[11]

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording:

-

Record T₁ (Onset Point): The temperature at which the first signs of melting are observed, often seen as the sample column collapsing or the appearance of liquid.[7]

-

Record T₂ (Clear Point): The temperature at which the last solid particle melts, and the sample becomes a completely clear liquid.[2]

-

The Melting Range is reported as T₁ – T₂.

-

Method 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique that offers greater quantitative detail than the capillary method.[12] It measures the difference in heat flow between the sample and an inert reference as a function of temperature.[13][14]

A small, weighed amount of the sample is placed in a sealed pan (e.g., aluminum), and an empty sealed pan is used as a reference. Both pans are subjected to an identical, precisely controlled temperature program.[14] When the sample undergoes a thermal transition, such as melting, it requires more energy to maintain the same temperature as the reference pan. This difference in heat flow is detected and plotted against temperature, resulting in a DSC thermogram.[15]

The melting event appears as an endothermic peak on the thermogram. From this peak, several key parameters can be determined:

-

Onset Temperature: Corresponds to the beginning of the melt.

-

Peak Temperature: The temperature at which the rate of heat absorption is maximal.

-

Enthalpy of Fusion (ΔHfus): The area under the peak, which is the energy required to melt the sample. This is useful for studying crystal polymorphism.

DSC is particularly valuable in pharmaceutical development for characterizing polymorphism, studying drug-excipient compatibility, and assessing thermal stability.[14][15]

Data Interpretation and Best Practices for Quality Control

-

Purity Assessment: For a highly pure sample of this compound, a sharp melting range of less than 1°C is expected. A broader range (e.g., > 2°C) coupled with a depressed value relative to a known pure standard strongly indicates the presence of impurities.[4]

-

Identity Confirmation: The mixed-melting point technique is a reliable method for confirming chemical identity.[9] An intimate mixture of the sample with an authentic reference standard is prepared. If the sample is identical to the standard, the melting point of the mixture will be sharp and undepressed. If they are different, a significant melting point depression and broadening will be observed.

-

Instrument Calibration: The accuracy of any melting point determination is contingent on a properly calibrated instrument. The apparatus should be regularly checked using certified USP Melting Point Reference Standards.[7][9] Calibration should be performed with at least three standards that bracket the expected melting range of the test sample.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. mt.com [mt.com]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. resolvemass.ca [resolvemass.ca]

- 5. achmem.com [achmem.com]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. uspbpep.com [uspbpep.com]

- 10. scribd.com [scribd.com]

- 11. â©741⪠Melting Range or Temperature [doi.usp.org]

- 12. worldoftest.com [worldoftest.com]

- 13. Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers | Nextagen Analytics [nextagen.in]

- 14. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 15. Differential Scanning Calorimetry Principle & Applications [bcluae.com]

A Technical Guide to 2-Amino-5-bromo-4-chlorobenzoic Acid for Advanced Research and Development

This guide provides an in-depth technical overview of 2-Amino-5-bromo-4-chlorobenzoic acid (CAS No. 50419-88-0), a versatile halogenated anthranilic acid derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document explores the compound's procurement, key chemical properties, and its strategic application in the synthesis of biologically active molecules. We will delve into practical experimental protocols and the underlying scientific principles that govern its reactivity, offering a comprehensive resource for leveraging this valuable building block in complex synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Anthranilic Acids

This compound belongs to the class of anthranilic acids, which are foundational scaffolds in medicinal chemistry.[1][2] The strategic placement of three distinct functional groups—an amino group, a carboxylic acid, and two different halogens (bromine and chlorine)—on the benzene ring endows this molecule with exceptional versatility as a synthetic intermediate.[3][4] This trifecta of reactive sites allows for a highly controlled and sequential introduction of molecular complexity, a critical aspect in the construction of novel therapeutics and functional materials.

The differential reactivity of the C-Br versus the C-Cl bond, particularly in palladium-catalyzed cross-coupling reactions, provides a handle for selective functionalization. The amino and carboxylic acid groups serve as classical points for amide and ester formation, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[3] These inherent properties make this compound a valuable starting material in the synthesis of compounds targeting a range of biological pathways, including those involved in bacterial communication and inflammation.[5][6]

Commercial Availability and Supplier Specifications

Ensuring the quality and purity of starting materials is a cornerstone of reproducible and reliable research. This compound is available from a number of reputable chemical suppliers. When selecting a supplier, it is crucial to consider not only the purity but also the availability of supporting documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The following table provides a comparative overview of several commercial sources.

| Supplier | Product Number (Example) | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | AMBH2D6F5A08 (Ambeed) | ≥97% | 250 mg, 1 g, 5 g, 25 g, 100 g | 50419-88-0 |

| Apollo Scientific | PC50060 | Standard | Inquire | 50419-88-0[7] |

| Acmec Biochemical | acm50419880 | Inquire | Inquire | 50419-88-0[8] |

| CP Lab Safety | C007B-506971 | 98% (as HCl salt) | 10 g | 1820705-17-6 (HCl salt)[9] |

Note: Availability and product numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Applications & Experimental Protocols

The utility of this compound is best demonstrated through its application in key synthetic transformations. The bromine atom, being more reactive than the chlorine atom in many cross-coupling reactions, allows for selective functionalization. The amino and carboxylic acid groups provide orthogonal reactivity for amide bond formation.

Amide Bond Formation: A Gateway to Bioactive Amides

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry.[10] this compound can be readily coupled with a variety of amines to generate a diverse library of amides.

Protocol: Synthesis of N-benzyl-2-amino-5-bromo-4-chlorobenzamide

This protocol outlines a standard procedure for the amide coupling of this compound with benzylamine using HATU as the coupling agent.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Add HATU (1.2 eq) to the cooled solution and stir for 15 minutes to pre-activate the carboxylic acid.

-

Slowly add benzylamine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x volumes) and then with brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-2-amino-5-bromo-4-chlorobenzamide.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds.[11][12] The higher reactivity of the C-Br bond compared to the C-Cl bond in this compound allows for selective coupling at the 5-position.

Protocol: Synthesis of 2-amino-4-chloro-5-phenylbenzoic acid

This protocol provides a general method for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1M HCl

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.[13]

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

Transfer the filtrate to a separatory funnel and wash with water.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 2-amino-4-chloro-5-phenylbenzoic acid.

Biological Context: Inhibition of Bacterial Quorum Sensing

A compelling application of anthranilic acid derivatives is in the development of inhibitors for bacterial communication systems, a strategy to combat bacterial virulence without exerting selective pressure for resistance. Methyl 2-amino-5-bromobenzoate, a simple derivative of the title compound, is a precursor to a class of compounds that inhibit PqsD, a key enzyme in the Pseudomonas aeruginosa quorum sensing (QS) pathway.[5]

PqsD is essential for the synthesis of the Pseudomonas quinolone signal (PQS), a molecule that regulates the expression of virulence factors and biofilm formation. Inhibitors derived from the 2-amino-5-bromobenzoic acid scaffold act as allosteric inhibitors of PqsD. They bind to the acyl-coenzyme A (ACoA) channel, preventing the natural substrate from accessing the active site, thereby blocking PQS production and attenuating bacterial virulence.[5]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential for researchers in drug discovery and materials science. Its distinct reactive sites allow for controlled, selective modifications, making it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated utility of its derivatives as inhibitors of bacterial quorum sensing highlights just one of the many potential applications for this compound. By understanding its commercial availability, mastering its reactivity through established protocols, and appreciating its potential biological applications, researchers can effectively integrate this powerful intermediate into their synthetic strategies to drive innovation.

References

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 50419-88-0 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 50419-88-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 50419-88-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 9. calpaclab.com [calpaclab.com]

- 10. researchgate.net [researchgate.net]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

2-Amino-5-bromo-4-chlorobenzoic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-bromo-4-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 50419-88-0). Given the nature of this compound as a specialized chemical intermediate, this document synthesizes the most current safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step.

Hazard Identification and GHS Classification

This compound is a halogenated aromatic compound that requires careful handling due to its potential health hazards. Based on available data, it is classified as follows:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[2][3][4]

-

Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2][3][4]

Hazard Statements:

Core Safety Principles and Engineering Controls

The primary principle in handling this compound is the minimization of exposure. This is best achieved through a combination of engineering controls and diligent personal protective equipment (PPE) usage.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, as well as any handling of its solutions, must be conducted in a properly functioning chemical fume hood.[6] The fume hood serves to contain and exhaust any airborne particulates or vapors, preventing inhalation. Ensure that the fume hood has a recent certification and that the sash is maintained at the lowest practical height during operations. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][8] | To prevent eye contact which can cause serious irritation.[2][3][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing to prevent skin exposure.[3][8][9] | To avoid direct skin contact which can lead to irritation.[2][3][8] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when handling the solid outside of a fume hood or when engineering controls are insufficient.[7][8][9] | To prevent inhalation of dust, which may cause respiratory tract irritation.[2][3][8] |

PPE Selection and Usage Workflow

Caption: PPE Selection Workflow for this compound.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.

Safe Handling Procedures

-

Preparation : Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

-

Weighing and Transfer : When weighing the solid, use a spatula and handle it gently to avoid generating dust. For transfers, use a funnel where appropriate.

-

Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

General Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the laboratory.[7]

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[2][3][10]

-

Keep in a dark place, under an inert atmosphere, at room temperature is recommended for long-term stability.[5]

-

Avoid heat, flames, and sparks.[6]

-

Incompatible materials to avoid are oxidizing agents.[6]

Emergency Procedures: First Aid and Spill Management

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[2][6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6][9] |

| Ingestion | Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11] |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate : Evacuate all non-essential personnel from the immediate area.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment : Wear appropriate PPE, including respiratory protection. Mix the spilled material with sand or another inert absorbent material.[6]

-

Collection : Carefully sweep up the absorbed material and place it into a suitable, tightly closed container for disposal.[2][6]

-

Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Waste Disposal : Dispose of the waste in a designated hazardous waste container, following all local, state, and national regulations.[2][6]

Emergency Response Flowchart

Caption: Emergency Response Workflow for Spills and Exposures.

Fire-Fighting Measures

In the event of a fire involving this material, use dry powder, carbon dioxide, or alcohol-resistant foam extinguishers.[3][6][11] Do not use a water jet.[12] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][9] Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[6][7]

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated. The hazard classifications are based on data from structurally similar compounds and predictive models. It is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3][6]

Ecological Information

Data on the environmental impact of this specific compound is limited. However, it is prudent to prevent its release into the environment.[2][6] Do not allow the material to enter drains or water courses.[6] Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[13]

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste. All waste should be collected in appropriately labeled, sealed containers and disposed of through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[2][6]

References

- 1. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. achmem.com [achmem.com]

- 6. 2-Amino-4-bromo-5-chlorobenzoic acid | CAS#:150812-32-1 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. combi-blocks.com [combi-blocks.com]

- 11. echemi.com [echemi.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. toxno.com.au [toxno.com.au]

The Latent Therapeutic Potential of 2-Amino-5-bromo-4-chlorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The scaffold of 2-amino-5-bromo-4-chlorobenzoic acid, a halogenated anthranilic acid derivative, represents a promising yet underexplored frontier in medicinal chemistry. While direct biological data on its derivatives are nascent in publicly accessible literature, a comprehensive analysis of structurally analogous compounds reveals a strong potential for significant anticancer, antimicrobial, and anti-inflammatory activities. This technical guide synthesizes the existing body of knowledge on related halogenated aminobenzoic acids to provide a predictive framework for researchers, scientists, and drug development professionals. By elucidating the mechanistic rationale and structure-activity relationships of similar chemical entities, this document aims to catalyze and guide future research into the therapeutic applications of this intriguing class of molecules.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a highly functionalized aromatic carboxylic acid. Its structure is characterized by an amino group and a carboxylic acid in an ortho relationship, with the addition of two distinct halogen substituents, bromine and chlorine, on the benzene ring. This unique arrangement of functional groups offers a versatile platform for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries with the potential for a wide range of biological activities.

The presence of the amino and carboxylic acid moieties provides convenient handles for the formation of amide, ester, and other covalent linkages, allowing for the exploration of a broad chemical space. Furthermore, the electronic properties of the aromatic ring are significantly influenced by the electron-donating amino group and the electron-withdrawing halogen atoms. This electronic landscape can be fine-tuned through derivatization to optimize interactions with biological targets. The bromine and chlorine atoms also offer sites for further functionalization through various cross-coupling reactions, enhancing the molecular diversity that can be achieved from this core scaffold.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive research conducted on structurally related anthranilic acid and aminobenzoic acid derivatives, it is plausible to predict that derivatives of this compound will exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. The following sections will delve into the mechanistic basis for these predicted activities, supported by data from analogous compounds.

Anticancer Potential: Targeting Proliferation and Survival Pathways

Derivatives of aminobenzoic acid have demonstrated notable anticancer activity through various mechanisms. The introduction of halogen atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.

One of the key mechanisms by which related compounds exert their anticancer effects is through the inhibition of critical signaling pathways involved in cell growth and proliferation. For instance, certain 2-aminobenzophenone derivatives have been shown to act as antimitotic agents by disrupting microtubule dynamics.[1] They are believed to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Furthermore, derivatives of halogenated aminobenzoic acids have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. For example, some quinazoline derivatives synthesized from halogenated anthranilic acids have shown potential as inhibitors of enzymes like HIV reverse transcriptase.[2]

Hypothesized Anticancer Mechanism of Action

Caption: Hypothesized anticancer mechanisms of action.

Antimicrobial Activity: Disrupting Microbial Cell Integrity and Metabolism

Halogenated organic compounds are well-known for their antimicrobial properties. Derivatives of 2-chlorobenzoic acid have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria.[2] The antimicrobial efficacy of benzoic acid derivatives is often attributed to their ability to disrupt the bacterial cell membrane and interfere with essential metabolic processes.

The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and leakage of intracellular components. Additionally, once inside the cell, the carboxylic acid moiety can dissociate, leading to acidification of the cytoplasm and inhibition of key enzymatic processes.

Schiff bases derived from aminobenzoic acids have also been identified as potent antimicrobial agents.[2] The imine linkage in these derivatives can be crucial for their biological activity.

Table 1: Antimicrobial Activity of Structurally Related Aminobenzoic Acid Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC/pMIC) | Reference |

| 2-Chlorobenzoic Acid Derivatives | Escherichia coli | pMIC = 2.27 µM/ml (for compound 6) | [2] |

| 2-Chlorobenzoic Acid Derivatives | Staphylococcus aureus, Bacillus subtilis | Moderate activity | [2] |

| Schiff's Bases of 2-Chlorobenzoic Acid | Gram-negative bacteria | More potent than ester derivatives | [2] |

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Anthranilic acid and its derivatives are known to possess anti-inflammatory properties.[3] In fact, several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the N-phenylanthranilic acid scaffold (e.g., mefenamic acid). These compounds typically exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

It is highly probable that derivatives of this compound will also exhibit anti-inflammatory activity. The specific substitution pattern on the aromatic ring can influence the selectivity and potency of COX inhibition. Some anthranilic acid hybrids have been shown to prevent albumin denaturation, an in vitro model of anti-inflammatory activity.[3]

Experimental Workflow: In Vitro Anti-inflammatory Screening

Caption: A typical workflow for in vitro anti-inflammatory screening.

Methodologies for Synthesis and Biological Evaluation

General Synthesis of this compound Amide Derivatives

A common and versatile method for synthesizing amide derivatives involves the activation of the carboxylic acid of this compound, followed by reaction with a primary or secondary amine.

Step-by-step Protocol:

-

Activation of the Carboxylic Acid: To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1N HCl) and a saturated solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Step-by-step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

Step-by-step Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies on this compound derivatives are not yet available, some general trends can be inferred from related compound classes:

-

Nature of the Amide Substituent: The nature of the substituent on the amide nitrogen is likely to be a critical determinant of biological activity. Aromatic and heterocyclic substituents can engage in π-π stacking and hydrogen bonding interactions with target proteins. The steric and electronic properties of these substituents will need to be systematically varied to optimize activity.

-

Halogen Substitution: The presence and position of halogen atoms significantly influence the physicochemical properties of the molecule, such as lipophilicity and electronic character. The bromine and chlorine atoms in the core structure may participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins.

-

Modification of the Amino Group: Derivatization of the 2-amino group, for example, through acylation or the formation of Schiff bases, can lead to compounds with altered biological profiles.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of anticancer, antimicrobial, and anti-inflammatory assays. Promising lead compounds should then be subjected to mechanistic studies to elucidate their mode of action.

Conclusion

The this compound scaffold holds considerable promise as a platform for the discovery of novel therapeutic agents. While direct experimental evidence for the biological activity of its derivatives is currently limited, a strong case can be made for their potential as anticancer, antimicrobial, and anti-inflammatory agents based on the well-established activities of structurally related compounds. This technical guide provides a roadmap for researchers to explore the therapeutic potential of this intriguing class of molecules, from rational design and synthesis to biological evaluation and mechanistic studies. The insights and methodologies presented herein are intended to accelerate the translation of this chemical scaffold into tangible therapeutic innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-Amino-5-bromo-4-chlorobenzoic acid

Abstract

This technical guide provides a comprehensive spectroscopic framework for the characterization of 2-Amino-5-bromo-4-chlorobenzoic acid (CAS No: 50419-88-0), a substituted aromatic compound with potential applications as a synthetic building block in pharmaceutical and materials science research. In the absence of publicly available, experimentally verified spectra, this document leverages foundational spectroscopic principles and predictive models based on analogous structures to establish an expected analytical profile. It is designed for researchers, analytical chemists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral predictions is explained, and self-validating protocols for data acquisition are provided to ensure scientific rigor and reproducibility.

Introduction and Molecular Structure Overview

This compound is a polysubstituted benzene derivative featuring an amino group, a carboxylic acid, and two distinct halogen atoms. The precise arrangement of these functional groups on the aromatic ring dictates its chemical reactivity, physical properties, and, critically, its spectroscopic signature. Accurate structural confirmation and purity assessment are paramount for its use in any synthetic pathway. Spectroscopic analysis provides an unambiguous fingerprint of the molecule's identity.

The core structure consists of a benzene ring with the following substituents:

-

C1: Carboxylic Acid (-COOH)

-

C2: Amino (-NH₂)

-

C4: Chlorine (-Cl)

-

C5: Bromine (-Br)

This substitution pattern leaves two aromatic protons at the C3 and C6 positions. The electronic environment of each nucleus is unique, influenced by the electron-donating amino group and the electron-withdrawing effects of the halogens and the carboxylic acid. These distinct electronic environments are the basis for the detailed analysis that follows.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation provides a holistic and robust confirmation of the molecule's identity.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in an external magnetic field and can be induced to transition between energy states by absorbing radiofrequency radiation.[1][3][4] The precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing detailed structural information.[4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal signals for the two aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~7.90 | Singlet (s) | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the chlorine, resulting in a significant downfield shift. |

| ~7.10 | Singlet (s) | H-3 | This proton is ortho to the electron-donating amino group and meta to two halogens, resulting in a more upfield position compared to H-6. |

| ~5.5-6.5 | Broad Singlet (br s) | -NH₂ | The protons of the amino group are exchangeable and typically appear as a broad signal. Its chemical shift can vary with concentration and temperature. |

| ~12.0-13.5 | Broad Singlet (br s) | -COOH | The acidic proton of the carboxylic acid is highly deshielded and exchangeable, appearing as a very broad signal far downfield. |

Causality: The lack of adjacent protons for H-3 and H-6 means no spin-spin coupling is expected, leading to the prediction of two singlets for the aromatic region.[2] The solvent choice, DMSO-d₆, is crucial for observing the labile -NH₂ and -COOH protons, which might otherwise exchange too rapidly with solvents like D₂O.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each of the seven unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~168 | C-1 (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~148 | C-2 | This carbon is directly attached to the electron-donating amino group, shifting it downfield. |

| ~135 | C-6 | Aromatic CH carbon, deshielded by the adjacent carboxylic acid. |

| ~128 | C-4 | Carbon bearing the chlorine atom. Its shift is influenced by the halogen's electronegativity. |

| ~120 | C-3 | Aromatic CH carbon, shielded by the ortho amino group. |

| ~115 | C-5 | Carbon bearing the bromine atom. The "heavy atom effect" of bromine can influence the shift. |

| ~110 | C-1 (ipso) | The carbon to which the carboxylic acid is attached. |

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation. Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) equipped with a broadband probe.[3]

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

-

Key parameters: pulse angle of 30°, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and sufficient scans (e.g., 16) for good signal-to-noise.

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).

-